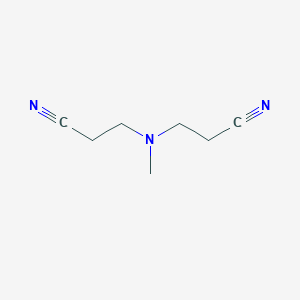
8-Chloroquinazolin-4-OL
Overview
Description
8-Chloro-3,4-dihydroquinazolin-4-one: is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the quinazolinone family and exhibits interesting biological properties. Now, let’s explore its synthesis, reactions, applications, and more.
Mechanism of Action
Target of Action
8-Chloroquinazolin-4-OL is primarily a Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme inhibitor . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with the PARP-1 enzyme, inhibiting its activity. The inhibition of PARP-1 by this compound is significant, with an IC50 value of 5.65 μM . This means that it takes a concentration of 5.65 μM of this compound to inhibit the activity of PARP-1 by 50%.
Biochemical Pathways
By inhibiting PARP-1, this compound affects the DNA repair pathway. PARP-1 plays a crucial role in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks, which are more complex to repair. This can lead to genomic instability and ultimately cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .
Result of Action
The inhibition of PARP-1 by this compound can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes it a potential therapeutic agent for the treatment of cancer .
Biochemical Analysis
Biochemical Properties
8-Chloroquinazolin-4-OL interacts with the enzyme PARP-1 . The nature of this interaction involves the inhibition of the enzyme, which plays a crucial role in various biochemical reactions, particularly in DNA repair and genomic stability .
Cellular Effects
The inhibition of PARP-1 by this compound can have significant effects on various types of cells and cellular processes . By influencing the function of PARP-1, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PARP-1 . It binds to the enzyme, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PARP-1 pathway . It interacts with the enzyme PARP-1, but information on any effects on metabolic flux or metabolite levels is currently limited.
Preparation Methods
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: 8-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Diabetes Management: Some derivatives of 8-chloro-3,4-dihydroquinazolin-4-one have shown promising inhibitory activity against α-amylase and α-glucosidase enzymes, which are relevant in diabetes treatment.
Other Biological Studies: Researchers explore its potential in other areas, such as anticancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to similar compounds.
Properties
IUPAC Name |
8-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJDRWZFALRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445662 | |
| Record name | 8-CHLOROQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101494-95-5 | |
| Record name | 8-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-CHLOROQUINAZOLIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















